tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride
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Overview
Description
tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C12H24N2O3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with 3-aminopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters and purification steps to obtain the desired compound with high purity. The final product is then subjected to quality control tests to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride
- Tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride
- Tert-butyl 3-(2-aminoethyl)-4-morpholinecarboxylate;hydrochloride
Uniqueness
tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its longer alkyl chain compared to similar compounds allows for different spatial interactions and binding affinities, making it a versatile compound in various applications .
Properties
IUPAC Name |
tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXELVJNDSLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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